molecular formula C14H19N3OS B2956667 N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pivalamide CAS No. 2034365-96-1

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pivalamide

Cat. No.: B2956667
CAS No.: 2034365-96-1
M. Wt: 277.39
InChI Key: ZZKYHLSUBVTENK-UHFFFAOYSA-N
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Description

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pivalamide is a compound that features a thiophene ring, a pyrazole ring, and a pivalamide group Thiophene is a sulfur-containing heterocycle known for its aromatic properties, while pyrazole is a five-membered ring containing two nitrogen atoms The pivalamide group is derived from pivalic acid, a branched carboxylic acid

Preparation Methods

The synthesis of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pivalamide typically involves multiple steps, starting with the preparation of the thiophene and pyrazole intermediates. Common synthetic routes include:

Mechanism of Action

The mechanism of action of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pivalamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The thiophene and pyrazole rings can interact with enzymes and receptors, potentially modulating their activity . The pivalamide group may enhance the compound’s stability and bioavailability .

Properties

IUPAC Name

2,2-dimethyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c1-14(2,3)13(18)15-6-8-17-7-4-12(16-17)11-5-9-19-10-11/h4-5,7,9-10H,6,8H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKYHLSUBVTENK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCN1C=CC(=N1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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